molecular formula C10H14O2 B13461090 Methyl 5-methylidenespiro[3.3]heptane-2-carboxylate

Methyl 5-methylidenespiro[3.3]heptane-2-carboxylate

Cat. No.: B13461090
M. Wt: 166.22 g/mol
InChI Key: AOMPWRLLXRVCEP-UHFFFAOYSA-N
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Description

Methyl 5-methylidenespiro[33]heptane-2-carboxylate is an organic compound characterized by a spirocyclic structure, which includes a seven-membered ring fused to a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methylidenespiro[3.3]heptane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a spirocyclic ketone with a methylating agent in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures maintained at low levels to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate modifications for larger-scale reactions could be a potential approach.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methylidenespiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the type of reaction and the reagents used.

Scientific Research Applications

Methyl 5-methylidenespiro[3.3]heptane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-methylidenespiro[3.3]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in metabolic pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-oxospiro[3.3]heptane-2-carboxylate
  • 6-methylidenespiro[3.3]heptane-2-carboxylic acid
  • 2-azaspiro[3.3]heptane-derived amino acids

Uniqueness

Methyl 5-methylidenespiro[3.3]heptane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers unique reactivity and potential for diverse applications in scientific research .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

methyl 7-methylidenespiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C10H14O2/c1-7-3-4-10(7)5-8(6-10)9(11)12-2/h8H,1,3-6H2,2H3

InChI Key

AOMPWRLLXRVCEP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2(C1)CCC2=C

Origin of Product

United States

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